molecular formula C11H22N2O2 B8318351 3-(4-Hydroxybutyl)-2,2,5,5-tetramethylimidazolidin-4-one

3-(4-Hydroxybutyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B8318351
M. Wt: 214.30 g/mol
InChI Key: MVYHROSVFJKFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxybutyl)-2,2,5,5-tetramethylimidazolidin-4-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

3-(4-hydroxybutyl)-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C11H22N2O2/c1-10(2)9(15)13(7-5-6-8-14)11(3,4)12-10/h12,14H,5-8H2,1-4H3

InChI Key

MVYHROSVFJKFTR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1)(C)C)CCCCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-(benzyloxy)butyl)-2,2,5,5-tetramethylimidazolidin-4-one (3.40 g, 11.2 mmol), was dissolved in ethanol (100 ml), and palladium (10% on carbon, 410 mg, 0.4 mmol) was added to the solution. The flask was purged several times with nitrogen, and then several times with hydrogen. The reaction was stirred at room temperature for 18 hours under hydrogen. The mixture was filtered and purified by silica gel column chromatography (0 to 20% methanol in dichloromethane) to give 628 mg (26%) the title compound. 1H NMR (400 MHz, D2O) δ 3.72 (t, 6.0 Hz, 2H), 3.49 (s, 1H), 3.28-3.20 (m, 2H), 1.76-1.66 (m, 4H), 1.64-1.56 (m, 2H), 1.40 (s, 6H), 1.32 (s, 6H).
Name
3-(4-(benzyloxy)butyl)-2,2,5,5-tetramethylimidazolidin-4-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
catalyst
Reaction Step Two
Yield
26%

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